ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a heterocyclic compound that belongs to the indole family Indoles are a significant class of compounds due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with a cyanomethyl group at the 1-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with cyanomethylating agents and esterification processes. One common method includes the reaction of 1H-indole-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. Subsequently, the cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 1-(cyanomethyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 1-(aminomethyl)-1H-indole-2-carboxylate or 1-(cyanomethyl)-1H-indole-2-methanol.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with biological receptors, enzymes, or nucleic acids, leading to modulation of their activity. The cyanomethyl and ester groups can influence the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
1-(cyanomethyl)-1H-indole-2-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(aminomethyl)-1H-indole-2-carboxylate: Contains an amino group instead of a cyanomethyl group, leading to different chemical and biological properties.
1-(cyanomethyl)-1H-indole-3-carboxylate: Substitution at the 3-position instead of the 2-position, which can influence the compound’s reactivity and biological activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDUBSKEZATIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351907 | |
Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-04-5 | |
Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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